
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole, also known as MPTT, is a chemical compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. MPTT has been synthesized and studied for its potential use in scientific research.
作用機序
The mechanism of action of 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has also been found to reduce oxidative stress and inflammation in cells. In addition, 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole in lab experiments is its high yield and purity. This makes it easy to obtain and use in various assays. Another advantage is its broad range of biological activities, which makes it useful for studying various biological processes. However, one limitation of using 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole. One area of interest is its potential use as an anticancer drug. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is its potential use as an antimicrobial agent. Studies are needed to determine its effectiveness against various microorganisms and to investigate its mechanism of action. Additionally, 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole may have potential applications in the field of materials science, particularly in the development of new materials with unique properties.
合成法
The synthesis of 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole involves the reaction of 2-methylphenylhydrazine with 4-methyl-5-(propan-2-ylsulfanyl)-1,2,3-triazole. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole obtained from this method is high, and the purity of the compound is also good.
科学的研究の応用
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess a range of biological activities, including antimicrobial, antifungal, and antioxidant properties. 4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole has also been found to exhibit anticancer activity against various cancer cell lines.
特性
IUPAC Name |
4-methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-9(2)17-13-15-14-12(16(13)4)11-8-6-5-7-10(11)3/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARCCUMUIBVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(2-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
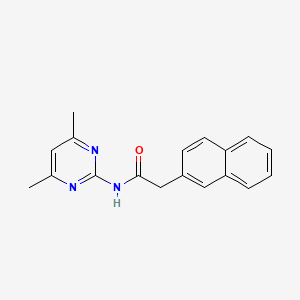
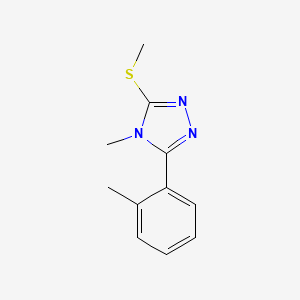


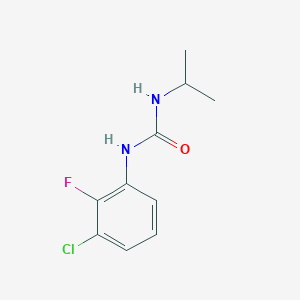

![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)
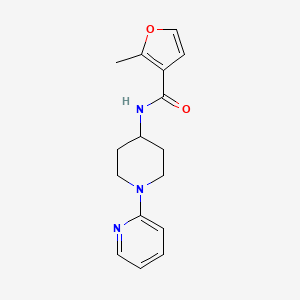
![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)
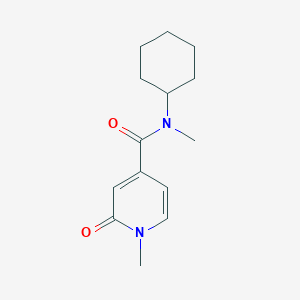
![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)